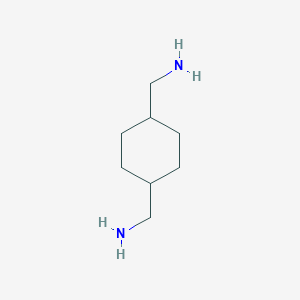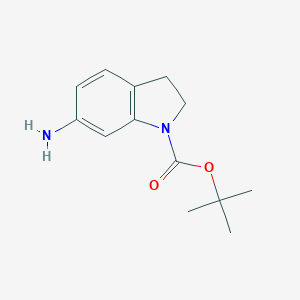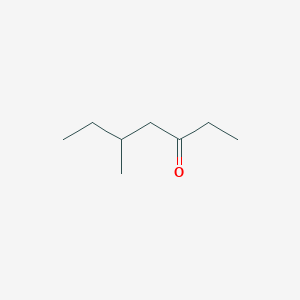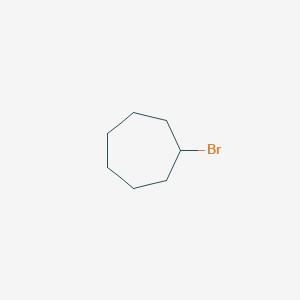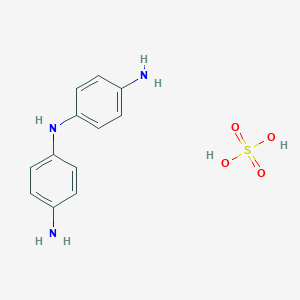
4,4'-Diaminodiphenylamine Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-Diaminodiphenylamine Sulfate (DADPS) is a highly versatile chemical compound that has been used in a variety of scientific and industrial applications since its discovery in the early 1900s. DADPS is a white, crystalline solid that is soluble in water and is commonly used in the synthesis of dyes, pigments, and other organic compounds. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, DADPS has been used in the development of new materials, such as polymers, for a variety of applications.
Scientific Research Applications
Electrochemical Analysis
4,4'-Diaminodiphenylamine sulfate has been studied for its electrochemical behavior. Dvořák et al. (1967) investigated its polarographic behavior in acetonitrile medium, highlighting its potential for polarographic determination based on oxidation waves (Dvořák, Němec, & Zýka, 1967). Similarly, Lawrence et al. (2001) examined its electrochemical reactions with sulfide, proposing its application in voltammetric detection of hydrogen sulfide (Lawrence, Davis, Jiang, Jones, Davies, & Compton, 2001).
Polymer Chemistry
In the field of polymer chemistry, Fang et al. (2002) utilized a sulfonated diamine monomer derived from 4,4'-diaminodiphenylamine for synthesizing sulfonated polyimides, aiming at applications in fuel cells (Fang, Guo, Harada, Watari, Tanaka, Kita, & Okamoto, 2002). Liaw et al. (2002) also synthesized polyamides and polyimides using a diamine monomer containing 4,4'-diaminodiphenylamine, focusing on their high glass transition temperatures (Liaw, Hsu, Chen, & Lin, 2002).
Analytical Chemistry
This compound's role in analytical chemistry was explored by You (2015), who developed a method for determining components in hair dyes using ultra performance liquid chromatography-tandem mass spectrometry (You, 2015).
Environmental Applications
Drzyzga et al. (1996) studied the cometabolic transformation and cleavage of nitrodiphenylamines, including 4,4'-diaminodiphenylamine, by sulfate-reducing bacteria, suggesting its environmental significance (Drzyzga, Schmidt, & Blotevogel, 1996).
Spectroscopy
The solvatochromic and prototropic behavior of 4,4'-diaminodiphenylamine was examined by Nayaki and Swaminathan (2006), who studied its electronic spectra in different solvents, contributing to our understanding of its interactions in various environments (Nayaki & Swaminathan, 2006).
Safety and Hazards
4,4’-Diaminodiphenylamine Sulfate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes. Use of personal protective equipment and working in a well-ventilated area or outdoors is recommended .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of '4,4'-Diaminodiphenylamine Sulfate' involves the reaction of aniline with nitrobenzene to form 4-nitrodiphenylamine, which is then reduced to 4,4'-diaminodiphenylamine. The resulting amine is then reacted with sulfuric acid to form the sulfate salt.", "Starting Materials": [ "Aniline", "Nitrobenzene", "Sulfuric acid" ], "Reaction": [ "Step 1: Aniline is reacted with nitrobenzene in the presence of a catalyst, such as iron or palladium, to form 4-nitrodiphenylamine.", "Step 2: The nitro group in 4-nitrodiphenylamine is reduced to an amino group using a reducing agent, such as iron and hydrochloric acid, to form 4,4'-diaminodiphenylamine.", "Step 3: 4,4'-Diaminodiphenylamine is then reacted with sulfuric acid to form the sulfate salt of the compound, '4,4'-Diaminodiphenylamine Sulfate'." ] } | |
CAS RN |
6369-04-6 |
Molecular Formula |
C24H28N6O4S |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
4-N-(4-aminophenyl)benzene-1,4-diamine;sulfuric acid |
InChI |
InChI=1S/2C12H13N3.H2O4S/c2*13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-5(2,3)4/h2*1-8,15H,13-14H2;(H2,1,2,3,4) |
InChI Key |
UIBDOIWJPGLGEJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.OS(=O)(=O)O |
Other CAS RN |
53760-27-3 6369-04-6 |
Pictograms |
Irritant |
synonyms |
4.4-Iminodianiline sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





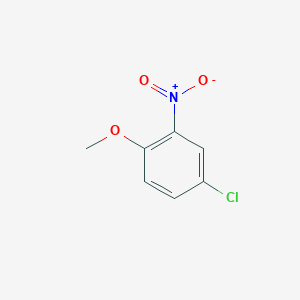
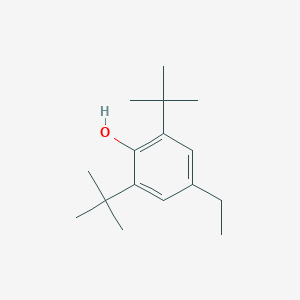

![2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B146441.png)

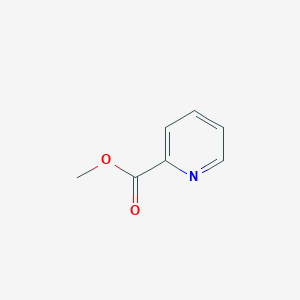
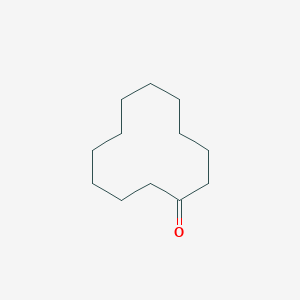
![5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid](/img/structure/B146448.png)
